1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride
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Overview
Description
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol . This compound is known for its unique structure, which combines an indeno-furan moiety with an ethanamine group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the indeno-furan core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-furan structure.
Introduction of the ethanamine group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the indeno-furan core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine: This compound lacks the hydrochloride group and has a slightly different chemical behavior.
2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide: This compound has a different substituent on the indeno-furan core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-8-12-6-10-4-3-5-11(10)7-13(12)16-14(8)9(2)15;/h6-7,9H,3-5,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDZSKUZUJQPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C3CCCC3=C2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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